4'-Hydroxymethyl 5'-Desmethyl Meloxicam
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Overview
Description
4’-Hydroxymethyl 5’-Desmethyl Meloxicam is a biochemical compound used primarily in proteomics research. It is a derivative of Meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. The molecular formula of 4’-Hydroxymethyl 5’-Desmethyl Meloxicam is C14H13N3O5S2, and it has a molecular weight of 367.40 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxymethyl 5’-Desmethyl Meloxicam can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group could lead to the formation of a carboxylic acid derivative .
Scientific Research Applications
4’-Hydroxymethyl 5’-Desmethyl Meloxicam has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 4’-Hydroxymethyl 5’-Desmethyl Meloxicam is similar to that of Meloxicam. It primarily inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, the compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Meloxicam: The parent compound, widely used as an NSAID.
Piroxicam: Another NSAID with a similar structure and mechanism of action.
Tenoxicam: A related compound with anti-inflammatory properties.
Uniqueness
4’-Hydroxymethyl 5’-Desmethyl Meloxicam is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Meloxicam. These modifications can potentially lead to improved efficacy and reduced side effects .
Properties
CAS No. |
1797124-56-1 |
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Molecular Formula |
C14H13N3O5S2 |
Molecular Weight |
367.394 |
IUPAC Name |
4-hydroxy-N-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methyl-1,1-dioxo-1$l^{6} |
InChI |
InChI=1S/C14H13N3O5S2/c1-17-11(13(20)16-14-15-8(6-18)7-23-14)12(19)9-4-2-3-5-10(9)24(17,21)22/h2-5,7,18-19H,6H2,1H3,(H,15,16,20) |
InChI Key |
ISTORCWLGAUTTM-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC(=CS3)CO |
Synonyms |
4-Hydroxy-N-[4-(hydroxymethyl)-2-thiazolyl]-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide; |
Origin of Product |
United States |
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